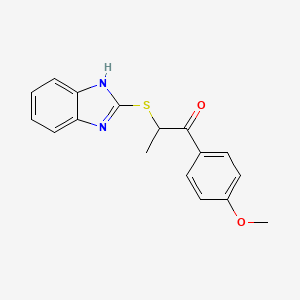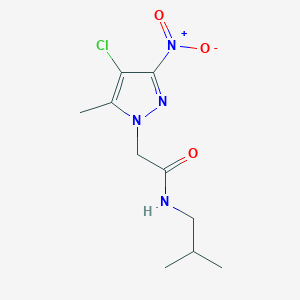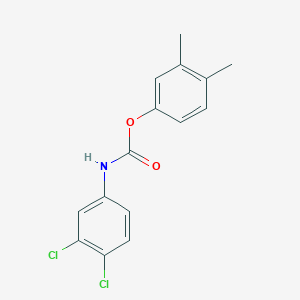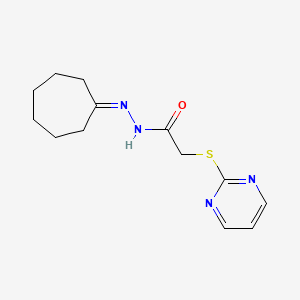![molecular formula C20H12N2O6 B11102715 [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate](/img/structure/B11102715.png)
[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate: is a complex organic compound characterized by its unique structure, which includes a nitro group, a dioxobenzoisoquinolin moiety, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitro group in [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate can undergo reduction reactions to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Reduction: : The compound can also participate in oxidation reactions, where the phenyl acetate group can be oxidized to form carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used.
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate these reactions.
Common Reagents and Conditions
Hydrogen gas with palladium catalyst: for reduction reactions.
Potassium permanganate: or for oxidation reactions.
Bromine: or with a Lewis acid catalyst for substitution reactions.
Major Products Formed
Amino derivatives: from reduction of the nitro group.
Carboxylic acids: from oxidation of the phenyl acetate group.
Halogenated derivatives: from substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: : The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxobenzoisoquinolin moiety may also play a role in binding to specific proteins or DNA, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in having an acetate group, but differs in its overall structure and reactivity.
2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid: Shares the phenyl and acetate components but has different substituents and properties.
Uniqueness
- The presence of the nitro group and the dioxobenzoisoquinolin moiety in [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate makes it unique compared to other compounds. These structural features contribute to its distinct chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C20H12N2O6 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate |
InChI |
InChI=1S/C20H12N2O6/c1-11(23)28-13-5-2-4-12(10-13)21-19(24)15-7-3-6-14-17(22(26)27)9-8-16(18(14)15)20(21)25/h2-10H,1H3 |
InChI Key |
OLNLUYUTPMOILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide](/img/structure/B11102633.png)
![(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102638.png)

![1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone](/img/structure/B11102644.png)
![2-oxo-2-phenylethyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate](/img/structure/B11102648.png)


![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11102679.png)
![N'-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11102685.png)
![1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B11102690.png)
![4,4'-oxybis[N-(3-nitrophenyl)benzamide]](/img/structure/B11102694.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11102700.png)

